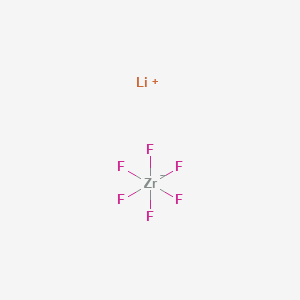
Dilithium hexafluorozirconate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium hexafluorozirconate(2-) is an inorganic compound with the chemical formula F6Li2Zr. It is composed of lithium, fluorine, and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilithium hexafluorozirconate(2-) typically involves the reaction of lithium fluoride with fluorozirconic acid. The process can be summarized as follows:
Preparation of Fluorozirconic Acid Solution: A transparent fluorozirconic acid solution is prepared.
Preparation of Lithium Fluoride Suspension: Lithium fluoride is prepared into a 20-30% suspension using pure water.
Reaction: The lithium fluoride suspension is added dropwise to the fluorozirconic acid solution, resulting in a white and turbid suspension of lithium hexafluorozirconate.
Concentration and Crystallization: The suspension is stirred and heated to evaporate the water, leading to the concentration of the solution.
Industrial Production Methods
Industrial production of dilithium hexafluorozirconate(2-) follows similar steps but on a larger scale. The process is optimized for high purity and yield, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium hexafluorozirconate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium hexafluorozirconate(2-) include reducing agents like hydrogen and oxidizing agents like oxygen. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dilithium hexafluorozirconate(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium oxides, while reduction reactions may yield zirconium metal .
Wissenschaftliche Forschungsanwendungen
Dilithium hexafluorozirconate(2-) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dilithium hexafluorozirconate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with other molecules. These interactions can influence various biochemical and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dilithium hexafluorozirconate(2-) include:
Lithium hexafluorozirconate: A closely related compound with similar chemical properties.
Zirconium hexafluoride: Another zirconium-based compound with distinct properties and applications.
Uniqueness
Dilithium hexafluorozirconate(2-) is unique due to its specific combination of lithium, fluorine, and zirconium, which imparts unique chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
17275-59-1 |
|---|---|
Molekularformel |
F6Li2Zr |
Molekulargewicht |
219.0964192 |
Synonyme |
dilithium hexafluorozirconate(2-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















